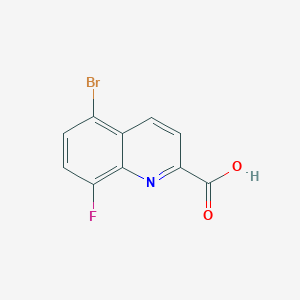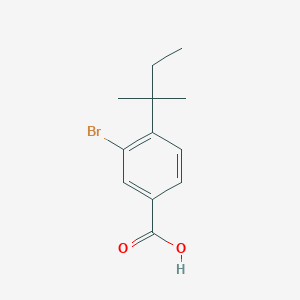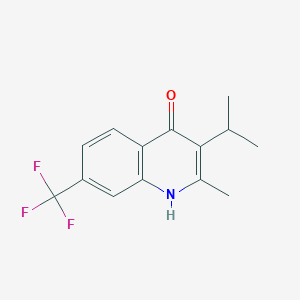
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves several steps and specific reaction conditions. One common synthetic route includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, glucose, and proline The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antibacterial and antitubercular properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the development of new materials and agrochemicals .
作用機序
The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol can be compared with other quinoline derivatives, such as 7-(trifluoromethyl)-4-quinolinol . While both compounds share a quinoline backbone and a trifluoromethyl group, the presence of additional functional groups, such as the isopropyl and methyl groups in this compound, imparts unique properties and potential applications. These differences highlight the compound’s uniqueness and its potential for diverse scientific research and industrial applications.
特性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
2-methyl-3-propan-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-6-9(14(15,16)17)4-5-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |
InChIキー |
PXDDGXONBSBKGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

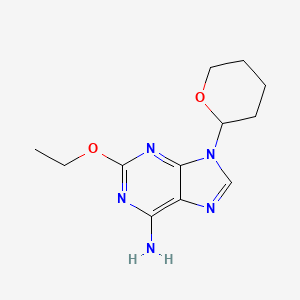
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
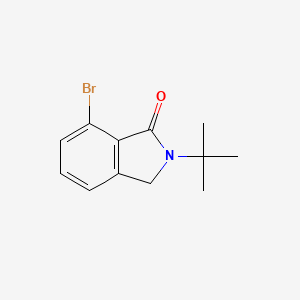
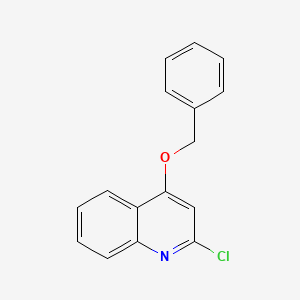
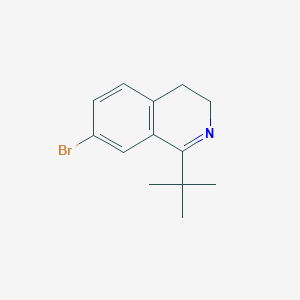
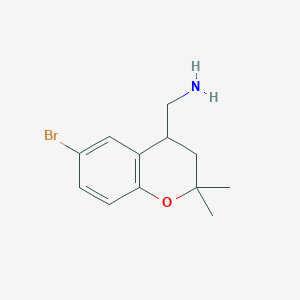
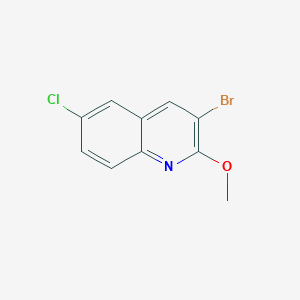
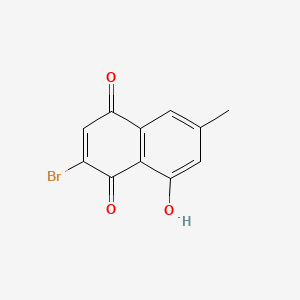
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
